Cas no 1245938-95-7 (1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE)
![1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE structure](https://ja.kuujia.com/scimg/cas/1245938-95-7x500.png)
1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE 化学的及び物理的性質
名前と識別子
-
- 1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE
-
- インチ: 1S/C7H12ClNO2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5H2,1H3
- InChIKey: YWGXWHYIRNXEQH-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCOC(CCl)C1)C
1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8881-0684-0.5g |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 0.5g |
$395.0 | 2023-09-06 | |
Life Chemicals | F8881-0684-0.25g |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 0.25g |
$222.0 | 2023-09-06 | |
Life Chemicals | F8881-0684-5g |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 5g |
$2301.0 | 2023-09-06 | |
Life Chemicals | F8881-0684-1g |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 1g |
$701.0 | 2023-09-06 | |
Chemenu | CM555449-100mg |
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 97% | 100mg |
$307 | 2022-09-30 | |
A2B Chem LLC | AY08402-500mg |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 500mg |
$860.00 | 2024-04-20 | |
A2B Chem LLC | AY08402-5mg |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 5mg |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AY08402-25mg |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 25mg |
$360.00 | 2024-04-20 | |
A2B Chem LLC | AY08402-50mg |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 50mg |
$504.00 | 2024-04-20 | |
A2B Chem LLC | AY08402-250mg |
1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one |
1245938-95-7 | 94% | 250mg |
$527.00 | 2024-04-20 |
1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONEに関する追加情報
Research Briefing on 1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE (CAS: 1245938-95-7) in Chemical Biology and Pharmaceutical Applications
1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one (CAS: 1245938-95-7) is a synthetic intermediate of growing importance in medicinal chemistry and drug discovery. This morpholine derivative has recently gained attention due to its versatile reactivity as a building block for the synthesis of biologically active compounds. The chloromethyl group at the 2-position and the acetyl group at the 4-position provide two distinct reactive sites for further chemical modifications, making this compound particularly valuable for structure-activity relationship (SAR) studies in pharmaceutical research.
Recent studies have highlighted the compound's role in the development of kinase inhibitors, particularly for cancer therapeutics. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in the synthesis of novel PI3K/mTOR dual inhibitors, showing promising preclinical results in multiple cancer cell lines. The morpholine ring system, a common pharmacophore in drug design, contributes to improved solubility and metabolic stability of the resulting compounds while the chloromethyl group allows for efficient derivatization.
In addition to its applications in oncology, 1245938-95-7 has shown utility in central nervous system (CNS) drug discovery. Researchers at several pharmaceutical companies have incorporated this scaffold into dopamine receptor modulators, with one derivative currently in Phase I clinical trials for Parkinson's disease. The compound's ability to cross the blood-brain barrier while maintaining structural integrity makes it particularly valuable for CNS-targeted therapies.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one. A 2024 patent application describes a novel continuous flow process that increases yield to 85% while reducing hazardous waste generation compared to traditional batch methods. This technological advancement addresses both economic and environmental concerns in large-scale pharmaceutical manufacturing.
Analytical characterization of this compound has also seen progress, with new HPLC-MS methods enabling more precise quality control. Researchers have identified critical impurities that may affect downstream reactions, leading to refined purification protocols. These developments ensure higher purity batches (≥99.5%) for research and production use, as reported in a recent Analytical Chemistry publication.
The safety profile of 1245938-95-7 has been extensively studied, with updated Material Safety Data Sheets (MSDS) now available. While the compound requires careful handling due to its reactive chloromethyl group, proper containment procedures and personal protective equipment can effectively mitigate risks. Recent toxicology studies in animal models indicate low systemic toxicity, supporting its continued use in pharmaceutical development.
Looking forward, the versatility of 1-[2-(chloromethyl)morpholin-4-yl]ethan-1-one suggests it will remain an important tool in medicinal chemistry. Current research directions include exploring its use in PROTAC (proteolysis targeting chimera) development and as a linker in antibody-drug conjugates (ADCs). The compound's dual functionality allows for innovative drug design strategies that may lead to breakthrough therapies in multiple disease areas.
1245938-95-7 (1-[2-(CHLOROMETHYL)MORPHOLIN-4-YL]ETHAN-1-ONE) Related Products
- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)
- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)
- 1207973-14-5(2-Chloro-4-iodo-3-(methoxymethoxy)pyridine)
- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 2172632-21-0(N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 2172190-39-3(2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}sulfanyl)acetic acid)
- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)
- 2138163-24-1(5-amino-1-(butan-2-yl)-1,2-dihydropyridin-2-one)
- 2224287-91-4(n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)




